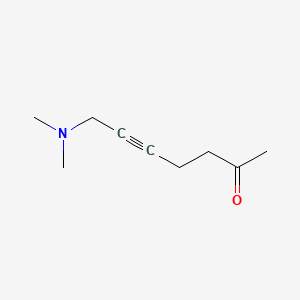![molecular formula C62H79N13O11 B10838929 [Bpa1]AngII](/img/structure/B10838929.png)
[Bpa1]AngII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bpa1]Angiotensin II is a modified version of the octapeptide hormone angiotensin II, where the first amino acid is replaced by p-benzoyl-L-phenylalanine. Angiotensin II is a key regulator in the renin-angiotensin system, which plays a crucial role in cardiovascular, endocrine, and neuronal systems by interacting with specific receptors .
Preparation Methods
The synthesis of [Bpa1]Angiotensin II involves replacing the first amino acid of angiotensin II with p-benzoyl-L-phenylalanine. This is typically achieved through solid-phase peptide synthesis using Fmoc/HATU chemistry . The synthetic route involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.
Chemical Reactions Analysis
[Bpa1]Angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The benzoyl group in p-benzoyl-L-phenylalanine can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Bpa1]Angiotensin II has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of angiotensin II and its analogs.
Biology: It helps in understanding the binding interactions with angiotensin II receptors, particularly the type 1 receptor.
Medicine: It is used in the development of therapeutic agents targeting cardiovascular diseases.
Industry: It is employed in the production of radiolabeled peptides for diagnostic imaging
Mechanism of Action
[Bpa1]Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor. This interaction leads to the activation of the renin-angiotensin-aldosterone system, resulting in vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively contribute to the regulation of blood pressure and fluid balance.
Comparison with Similar Compounds
[Bpa1]Angiotensin II is unique due to the presence of the p-benzoyl-L-phenylalanine residue, which allows for photoaffinity labeling studies. Similar compounds include:
[Sar1,Bpa8]Angiotensin II: Another analog where the first and eighth amino acids are replaced by sarcosine and p-benzoyl-L-phenylalanine, respectively.
Angiotensin III: A shorter peptide derived from angiotensin II with similar biological activity.
Angiotensin A: A variant of angiotensin II with an additional amino acid modification.
These compounds share structural similarities but differ in their specific modifications and resulting biological activities.
Properties
Molecular Formula |
C62H79N13O11 |
|---|---|
Molecular Weight |
1182.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C62H79N13O11/c1-5-37(4)52(59(83)71-48(33-43-34-66-35-68-43)60(84)75-29-13-19-50(75)57(81)72-49(61(85)86)32-38-14-8-6-9-15-38)74-56(80)47(31-40-22-26-44(76)27-23-40)70-58(82)51(36(2)3)73-55(79)46(18-12-28-67-62(64)65)69-54(78)45(63)30-39-20-24-42(25-21-39)53(77)41-16-10-7-11-17-41/h6-11,14-17,20-27,34-37,45-52,76H,5,12-13,18-19,28-33,63H2,1-4H3,(H,66,68)(H,69,78)(H,70,82)(H,71,83)(H,72,81)(H,73,79)(H,74,80)(H,85,86)(H4,64,65,67)/t37-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
SSPYRQDCPZQEBX-LWJOARRHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)
![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[11C]-DTBZ (PET ligand)](/img/structure/B10838862.png)
![[14C]methylamine](/img/structure/B10838866.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
